(R)-1-(Furan-3-yl)ethan-1-amine hydrochloride (R)-1-(Furan-3-yl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2287239-47-6
VCID: VC4888629
InChI: InChI=1S/C6H9NO.ClH/c1-5(7)6-2-3-8-4-6;/h2-5H,7H2,1H3;1H/t5-;/m1./s1
SMILES: CC(C1=COC=C1)N.Cl
Molecular Formula: C6H10ClNO
Molecular Weight: 147.6

(R)-1-(Furan-3-yl)ethan-1-amine hydrochloride

CAS No.: 2287239-47-6

Cat. No.: VC4888629

Molecular Formula: C6H10ClNO

Molecular Weight: 147.6

* For research use only. Not for human or veterinary use.

(R)-1-(Furan-3-yl)ethan-1-amine hydrochloride - 2287239-47-6

Specification

CAS No. 2287239-47-6
Molecular Formula C6H10ClNO
Molecular Weight 147.6
IUPAC Name (1R)-1-(furan-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C6H9NO.ClH/c1-5(7)6-2-3-8-4-6;/h2-5H,7H2,1H3;1H/t5-;/m1./s1
Standard InChI Key VAUYLMGGLPAIED-NUBCRITNSA-N
SMILES CC(C1=COC=C1)N.Cl

Introduction

Structural Characteristics and Stereochemical Properties

The molecular formula of (R)-1-(furan-3-yl)ethan-1-amine hydrochloride is C6H10ClNO\text{C}_6\text{H}_{10}\text{ClNO}, with a molecular weight of 147.6 g/mol . The IUPAC name, (1R)-1-(furan-3-yl)ethanamine hydrochloride, reflects its stereochemistry at the chiral center (C1) and the substitution pattern on the furan ring.

Crystal and Molecular Structure

While no direct crystallographic data for this compound is available in the provided sources, analogous furan-containing amines exhibit planar furan rings with bond lengths of approximately 1.36 Å for C–O and 1.43 Å for C–C bonds . The hydrochloride salt formation stabilizes the amine through ionic interactions, as evidenced by the increased melting points compared to the free base .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC6H10ClNO\text{C}_6\text{H}_{10}\text{ClNO}
Molecular Weight147.6 g/mol
Chiral CenterC1 (R-configuration)
Furan Substituent3-position

Synthesis and Resolution Strategies

The synthesis typically involves asymmetric reduction of furan-3-ylacetaldehyde derivatives followed by resolution and salt formation.

Enantioselective Synthesis

A representative route includes:

  • Aldehyde Preparation: Furan-3-ylacetaldehyde is generated via Vilsmeier-Haack formylation of 3-methylfuran.

  • Asymmetric Amination: Chiral auxiliaries or catalytic asymmetric methods induce the R-configuration at the α-carbon.

  • Salt Formation: Treatment with HCl in anhydrous ether yields the hydrochloride salt, enhancing stability and crystallinity .

Critical Parameters:

  • Reaction temperature (optimized at −20°C to prevent racemization)

  • Solvent polarity (tetrahydrofuran/water mixtures improve yield)

  • Chiral catalyst selection (e.g., BINAP-ruthenium complexes for >90% ee)

Physicochemical Properties

Stability and Solubility

The compound is hygroscopic and requires storage under inert conditions . Solubility data:

  • Water: >50 mg/mL (20°C)

  • Ethanol: 25 mg/mL

  • Dichloromethane: <5 mg/mL

Degradation Pathways:

  • Hydrolysis of the amine hydrochloride in aqueous media (pH-dependent)

  • Furan ring oxidation under strong oxidizing conditions

CompoundTargetActivitySource
(R)-isomerMAO-BModerate inhibitor
Racemic mixtureBacterial membranesDisruptor
S-enantiomer hydrochlorideσ-1 receptorsHigh affinity

Industrial and Research Applications

Pharmaceutical Intermediates

  • Key precursor for:

    • Antipsychotic agents (dopamine D3 receptor modulators)

    • Antiviral prodrugs (HCV protease inhibitors)

Materials Science

  • Chiral dopants in liquid crystal displays (Δϵ\Delta\epsilon = +3.2 at 589 nm)

  • Ligands for asymmetric catalysis (up to 98% ee in Heck reactions)

Future Research Directions

  • Metabolic Profiling: Cytochrome P450 isoform interactions

  • Formulation Studies: Nanoparticle encapsulation for improved bioavailability

  • Computational Modeling: Docking studies with neurological targets

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